ZL170
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZL170 is a natural inhibitor of TGFß/BMP signaling in triple-negative breast cancer (TNBC). This compound suppresses tumor epithelial-mesenchymal transition (EMT), stemness and metastasis.
科学的研究の応用
Tumor Treatment and Metastasis Inhibition
ZL170 has shown promising results in the context of cancer treatment, particularly in triple-negative breast cancer (TNBC). It functions as a natural small-molecule compound capable of suppressing tumor epithelial-mesenchymal transition (EMT), stemness, and metastasis by specifically targeting TGFβ/BMP signaling pathways in TNBC cells. In vitro, this compound significantly inhibited cell proliferation, EMT, stemness, invasion, and migration. Additionally, in vivo studies demonstrated its potential in hindering osteolytic bone metastasis and xenograft tumor growth without causing toxicity to vital organs in tumor-bearing nude mice. It also effectively impeded primary tumor growth and lung metastases in MMTV-PyMT transgenic mice, indicating its potential as a potent anti-metastatic agent, possibly in combination with cytotoxic drugs for the treatment of advanced metastatic cancers (Di et al., 2019).
Immunomodulation
This compound has been studied for its immunomodulatory properties. Specifically, it has been identified as a selective phosphodiesterase 4 (PDE4) inhibitor known as Zl-n-91. This inhibitor effectively suppresses IL-17 production by human memory Th17 cells, cells that are highly proinflammatory and involved in the immunopathogenesis of severe autoimmune diseases. The addition of Zl-n-91 to cultures of PBMCs and purified CD4(+) T cells resulted in the suppression of IL-17 production at both the protein and mRNA levels. The inhibitor operates by hindering the activation, proliferation, and division of CD4(+) T cells, suggesting its potential beneficial effects in the treatment of IL-17-related autoimmune diseases (Ma et al., 2008).
特性
分子式 |
C15H11NO4 |
---|---|
分子量 |
269.26 |
IUPAC名 |
(E)-3-(3,4-Dihydroxybenzylidene)-5-hydroxyindolin-2-one |
InChI |
InChI=1S/C15H11NO4/c17-9-2-3-12-10(7-9)11(15(20)16-12)5-8-1-4-13(18)14(19)6-8/h1-7,17-19H,(H,16,20)/b11-5+ |
InChIキー |
IZSVICKRWYJKLA-VZUCSPMQSA-N |
SMILES |
O=C1NC2=C(C=C(O)C=C2)/C1=C\C3=CC=C(O)C(O)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZL-170; ZL 170; ZL170 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。